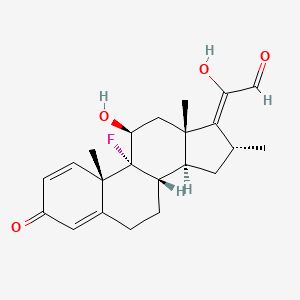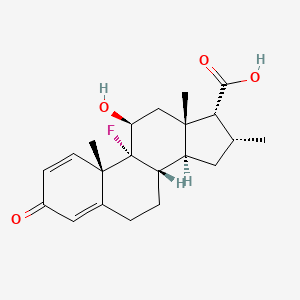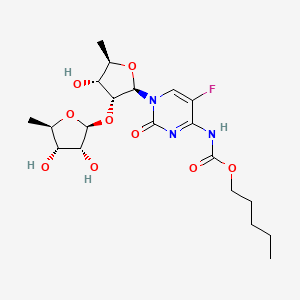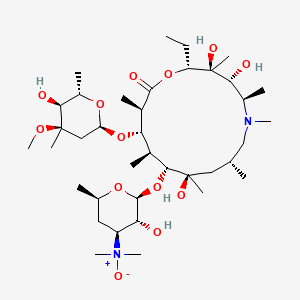
Azithromycin-N-Oxid
Übersicht
Beschreibung
Azithromycin 3’-N-oxide is a reference standard for the most reliable pharmaceutical testing . It is structurally related to erythromycin . Azithromycin belongs to the class of drugs known as macrolide antibiotics. It works by killing bacteria or preventing their growth .
Synthesis Analysis
Azithromycin is a semi-synthetic macrolide antibiotic derived from Erythromycin A via modification through oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation . A method for preparing 3’-N-demethylazithromycin involves dissolving azithromycin into a methanol solution, adding an oxidant solution, agitating until the reaction is ended, and drying to obtain a crude product of 3’-N-azithromycin oxide .
Molecular Structure Analysis
Azithromycin 3’-N-oxide has a molecular formula of C38H72N2O13 and a molecular weight of 764.98 . The predominant molecular structure in solution is a prerequisite for understanding the interactions of the drug in biological media .
Chemical Reactions Analysis
Azithromycin shows synergistic effects with other drugs against a variety of organisms . The improper use of antibiotics and their discharge into the environment can have serious and hazardous consequences .
Wissenschaftliche Forschungsanwendungen
Abwassermanagement
Azithromycin-N-Oxid wurde zur Behandlung von pharmazeutischem Abwasser eingesetzt {svg_1}. Die Verbindung wird an biosynthetisierten Hämatit-Nanopartikeln (α‐HNPs) adsorbiert, um Azithromycin-Medikamentenverunreinigungen aus dem Abwasser zu entfernen {svg_2}.
Antibakterielle Aktivität
this compound hat eine antibakterielle Aktivität gezeigt, insbesondere gegen grampositive Bakterien {svg_3}. Dies macht es zu einem möglichen Kandidaten für den Einsatz in antibakteriellen Therapien {svg_4}.
Antikrebsaktivität
Die Verbindung hat eine Zytotoxizität gegen bestimmte Krebszelllinien gezeigt, darunter MCF7, HepG2 und HCT116 {svg_5}. Dies deutet darauf hin, dass es für potenzielle Antikrebsbehandlungen weiter untersucht werden könnte {svg_6}.
Antivirale Aktivität
this compound hat eine vielversprechende antivirale Aktivität gegen SARS-CoV-2 gezeigt {svg_7}. Dies könnte es möglicherweise zu einem Kandidaten für den Einsatz in antiviralen Therapien machen {svg_8}.
Adsorptive Entfernung aus wässrigen Lösungen
this compound kann aus wässrigen Lösungen unter Verwendung von aktiviertem porösem Kohlenstoff entfernt werden, der aus Azolla filiculoides hergestellt wird {svg_9}. Dies macht es zu einem möglichen Kandidaten für den Einsatz in Wasseraufbereitungsprozessen {svg_10}.
Photokatalytische Degradation
this compound kann durch photokatalytische Degradation aus wässrigen Lösungen entfernt werden {svg_11}. Dieser Prozess beinhaltet die Verwendung eines mit Magnetit imprägnierten Aktivkohle-Verbundwerkstoffs (PAC/Fe) und PAC/Fe/Ag/Zn-Nanokompositen {svg_12}.
Wirkmechanismus
Target of Action
Azithromycin, the parent compound of Azithromycin N-Oxide, primarily targets bacterial cells. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits protein synthesis in bacterial cells, thereby preventing their growth .
Mode of Action
Azithromycin N-Oxide, like Azithromycin, likely interacts with its targets by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This results in the control of various bacterial infections .
Biochemical Pathways
The action of Azithromycin N-Oxide affects several biochemical pathways. It is known that antibiotics target energy-consuming processes and the metabolic state of bacteria can have a profound impact on the efficacy of antibiotics . In the case of Azithromycin, it is known to decrease the production of protein, thereby stopping bacterial growth .
Pharmacokinetics
Azithromycin, the parent compound of Azithromycin N-Oxide, has a bioavailability of approximately 37% . It shows extensive and rapid distribution from serum into intracellular compartments, followed by rapid distribution to the tissues . Tissue concentrations exceed serum concentrations by up to 100-fold following a single azithromycin 500mg dose . Azithromycin is mainly eliminated unchanged in the faeces via biliary excretion and transintestinal secretion . Urinary excretion is a minor elimination route: about 6% of an oral dose and 12% of an intravenous dose are recovered unchanged in urine . The mean terminal elimination half-life of azithromycin is 2 to 4 days .
Result of Action
The action of Azithromycin N-Oxide results in multiple molecular and cellular effects. It has been defined for Azithromycin that it has immunomodulatory effects which could provide efficacy during the late stages of the disease, including inhibition of pro-inflammatory cytokine production, inhibition of neutrophil influx, induction of regulatory functions of macrophages, and alterations in autophagy .
Action Environment
The action, efficacy, and stability of Azithromycin N-Oxide can be influenced by various environmental factors. The transmission of antimicrobial resistance is influenced by factors including infection control standards, sanitation practices, availability of clean water, access to reliable antimicrobials and diagnostics, and treatment of agriculture and hospital waste . The potency of Azithromycin against all genera was particularly sensitive to changes in pH .
Safety and Hazards
Zukünftige Richtungen
Azithromycin is used to treat a variety of bacterial infections. It may mask or delay the symptoms of syphilis but is not effective against syphilis infections . The increasing global prevalence of Azithromycin resistance suggests that synergistic combinations are recommended to treat different pathogens . Continuous monitoring of Azithromycin resistance by registry centers and the development of more rapid diagnostic assays are urgently needed .
Eigenschaften
IUPAC Name |
(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORMZXNPDWMST-BICOPXKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238188 | |
| Record name | Azithromycin 3'- N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90503-06-3 | |
| Record name | Azithromycin 3'- N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090503063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin 3'- N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZITHROMYCIN 3'- N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0XI0CU3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Azithromycin N-Oxide originate and what is its significance in pharmaceutical analysis?
A1: Azithromycin N-Oxide is a degradation product of Azithromycin. [3] It forms primarily under oxidative conditions. [1] This compound is considered a significant impurity in Azithromycin drug products. Understanding its presence and levels is crucial for quality control and assurance during the manufacturing of Azithromycin formulations. [3]
Q2: What analytical techniques are commonly employed to detect and quantify Azithromycin N-Oxide in Azithromycin samples?
A2: High-Performance Liquid Chromatography (HPLC) is the primary method used for detecting and quantifying Azithromycin N-Oxide. [1, 3] Specifically, reversed-phase HPLC with UV detection is widely used for this purpose, allowing for the separation and quantification of Azithromycin and its related compounds, including Azithromycin N-Oxide.
Q3: Does the production process of Azithromycin influence the levels of Azithromycin N-Oxide present?
A3: Yes, research suggests that the salification process employed during Azithromycin production can significantly impact the levels of Azithromycin N-Oxide and other impurities. [3] Different manufacturers and their specific salification techniques can lead to variations in the impurity profiles of the final Azithromycin product.
Q4: Besides Azithromycin N-Oxide, what other impurities are commonly found in Azithromycin, and what are their implications?
A4: Research identifies several common impurities in Azithromycin, including Azithromycin B, 3'-Decladinosyl Azithromycin, and Azithromycin A. [3] Azithromycin A and B are considered process-related impurities, stemming from the synthesis procedure. [3] On the other hand, 3'-Decladinosyl Azithromycin, similar to Azithromycin N-oxide, arises from degradation, particularly under acidic conditions. [1, 3] These findings highlight the importance of stringent quality control measures throughout the production process to minimize the presence of these impurities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



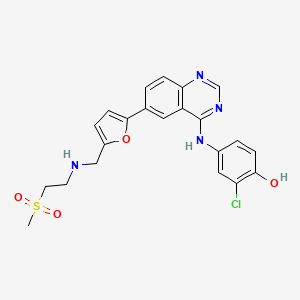

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
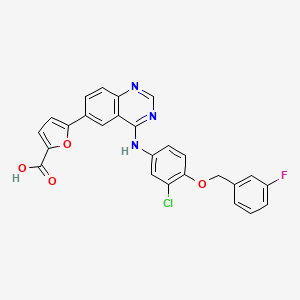
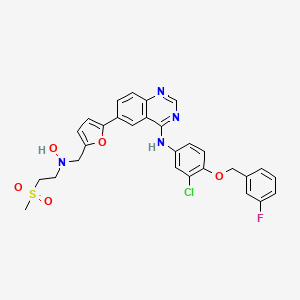

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)
